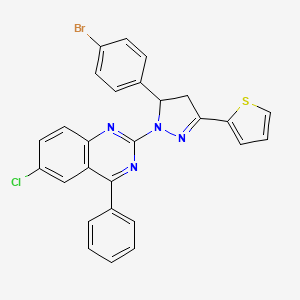

2-(5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline

Description

The compound 2-(5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline is a heterocyclic molecule featuring a quinazoline core fused with a pyrazoline ring. Key structural elements include a 4-bromophenyl group at the pyrazoline C5 position, a thiophen-2-yl substituent at C3, a chloro group at quinazoline C6, and a phenyl group at quinazoline C3.

Properties

IUPAC Name |

2-[3-(4-bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18BrClN4S/c28-19-10-8-17(9-11-19)24-16-23(25-7-4-14-34-25)32-33(24)27-30-22-13-12-20(29)15-21(22)26(31-27)18-5-2-1-3-6-18/h1-15,24H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCARORAIDCBEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18BrClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological effects supported by research findings.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 427.78 g/mol. The structure features a quinazoline core substituted with a pyrazole moiety and thiophene ring, contributing to its unique biological activity.

Synthesis Methodology

The synthesis typically involves multi-step reactions, starting from commercially available precursors. Key steps include:

- Formation of the Pyrazole : The initial reaction involves the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds.

- Quinazoline Formation : Subsequent cyclization reactions lead to the formation of the quinazoline structure.

- Substitution Reactions : Bromination and chlorination steps are critical for introducing the halogen substituents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

- Antioxidant Activity : It has been observed to scavenge free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound shows potential in modulating inflammatory pathways, which is crucial in various chronic diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values indicating potent activity (e.g., 6.2 μM for HCT-116) .

Anti-inflammatory and Antioxidant Activity

In addition to anticancer effects, the compound also exhibited anti-inflammatory properties in animal models, significantly reducing markers such as TNF-alpha and IL-6 levels.

Case Studies

- Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 cell proliferation and apoptosis. Results indicated that treatment with the compound led to increased apoptosis rates compared to control groups.

- Animal Model Studies : In vivo studies using murine models showed that administration of the compound resulted in reduced tumor size and improved survival rates compared to untreated controls.

Comparison with Similar Compounds

Methodological Considerations

Structural comparisons rely heavily on tools like SHELXL for crystallographic refinement and Multiwfn for electron density analysis. These methods ensure accurate determination of bond lengths, angles, and intermolecular interactions, critical for validating isostructurality and substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.